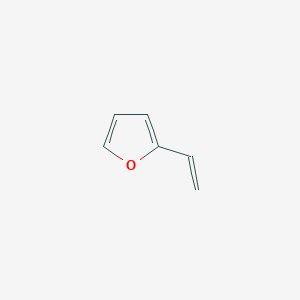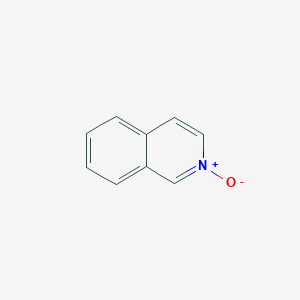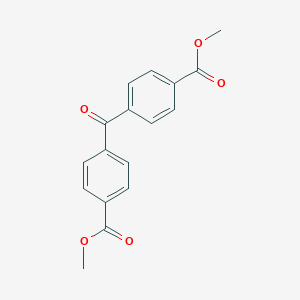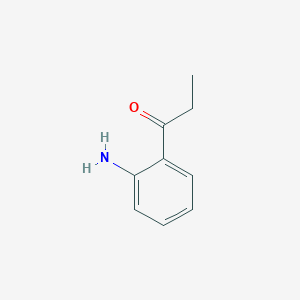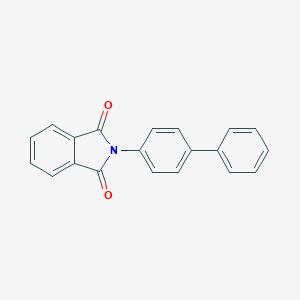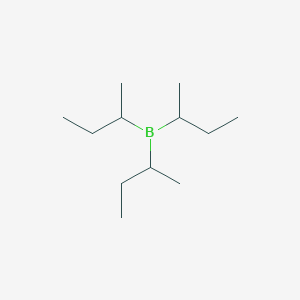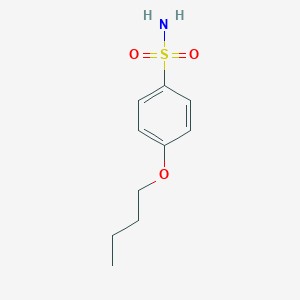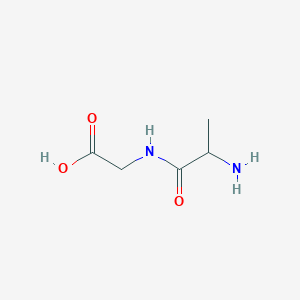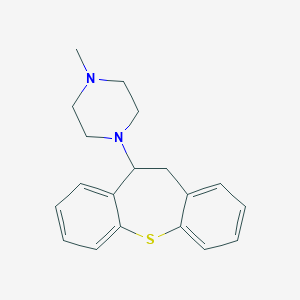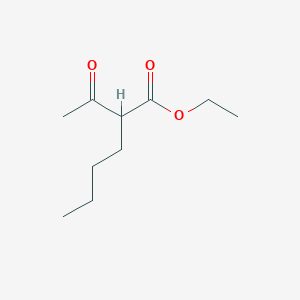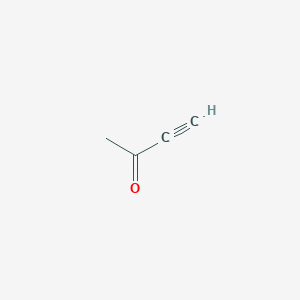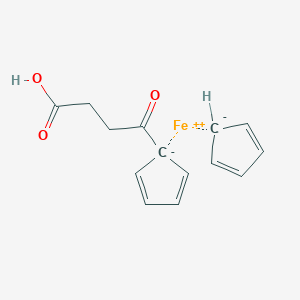
4-Ferrocenyl-4-oxobutyric Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ferrocenyl derivatives, including 4-Ferrocenyl-4-oxobutyric acid-like structures, typically involves the coupling of ferrocenecarboxylic acid with different amino acids or alcohols under conditions suitable for esterification or amidation. Common synthetic routes involve using reagents like DCC (Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole) (Kraatz, Lusztyk, & Enright, 1997).
Molecular Structure Analysis
The molecular structure of ferrocenyl compounds, including 4-Ferrocenyl-4-oxobutyric acid, is characterized by X-ray single-crystal diffraction. They typically display significant molecular interactions such as hydrogen bonding, which contribute to their stability and crystalline properties. The ferrocenyl moiety imparts a unique spatial arrangement due to its bulkiness and electronic properties (Gallagher, Alley, & Lough, 2009).
Chemical Reactions and Properties
Ferrocenyl compounds, including 4-Ferrocenyl-4-oxobutyric acid, are known for their redox properties. They undergo oxidation and reduction reactions, which can be explored through cyclic voltammetry. These properties make them suitable for applications in electrochemical sensors and devices (Hildebrandt et al., 2012).
Physical Properties Analysis
The physical properties of ferrocenyl derivatives such as solubility, melting points, and crystalline structure are significantly influenced by the ferrocenyl group and the organic chain attached to it. These properties are crucial for their application in material science and organic synthesis (Onofrei, Carlescu, Epure, & Scutaru, 2013).
Wissenschaftliche Forschungsanwendungen
Antibiotic Derivatives : Patra et al. (2011) synthesized enantiomers of a C6–C7 ferrocene-fused platensimycin derivative starting from 4-ferrocenyl-4-oxobutyric acid. These compounds showed potential as antibiotics against various Gram-positive and Gram-negative bacterial strains (Patra et al., 2011).
Electrochemical Properties : Paolucci et al. (2005) studied the electronic properties of ferrocenyl-based π-conjugated complexes, indicating their potential use in the preparation of redox-active complexes (Paolucci et al., 2005).
Nonlinear Optical Properties : Li et al. (2003) explored the nonlinear optical properties of novel ferrocenyl complexes, which exhibited strong self-focusing effects, suggesting their utility in optical applications (Li et al., 2003).
Electrochemistry : Hildebrandt et al. (2010) synthesized a supercrowded tetraferrocenylthiophene and investigated its electrochemical properties, highlighting its potential in electron-transfer applications (Hildebrandt et al., 2010).
Oxidative DNA Damage Assay : Nawaz et al. (2009) synthesized Schiff-base esters of ferrocenyl aniline and evaluated their antitumor, antioxidant, and DNA protective activities (Nawaz et al., 2009).
Chemosensors : Kumar et al. (2013) developed multichannel signaling receptors for metal ions using 1-(2-pyridyl)-3-ferrocenylpyrazolines, indicating their potential in the selective detection of metal ions (Kumar et al., 2013).
Biomedical Applications : Swarts et al. (1994) synthesized polymer-ferrocene conjugates for potential use in biomedical applications, particularly in cancer research (Swarts et al., 1994).
Safety And Hazards
While specific safety data for 4-Ferrocenyl-4-oxobutyric Acid is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Ferrocene-based compounds, including 4-Ferrocenyl-4-oxobutyric Acid, have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future of 4-Ferrocenyl-4-oxobutyric Acid and similar compounds lies in further exploring these applications and developing new ones.
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;4-cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOULRXCUYIYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=C[C-](C=C1)C(=O)CCC(=O)O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ferrocenyl-4-oxobutyric Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




